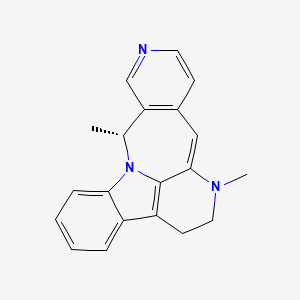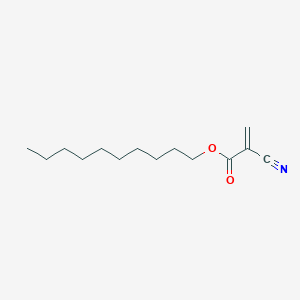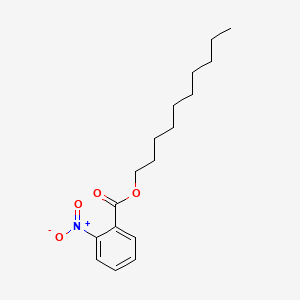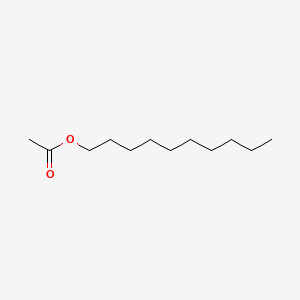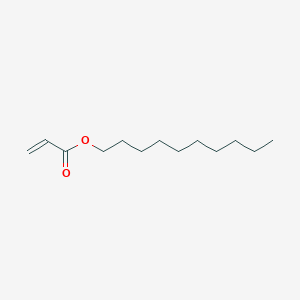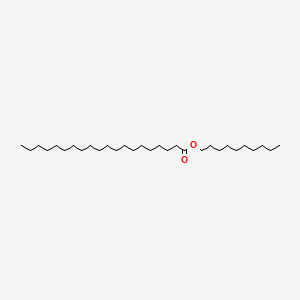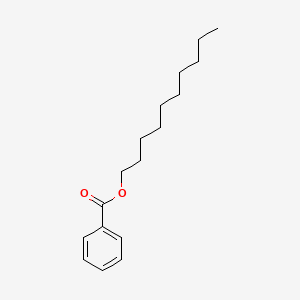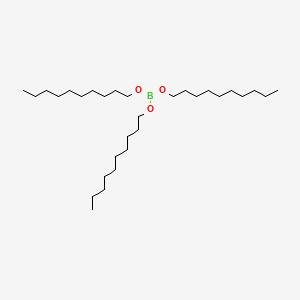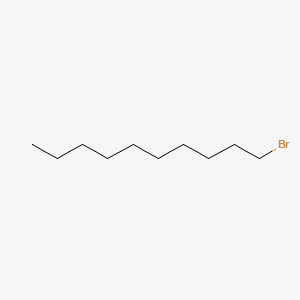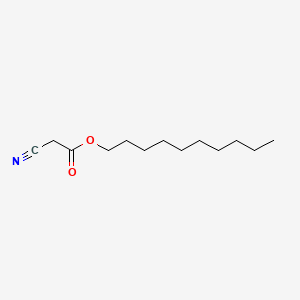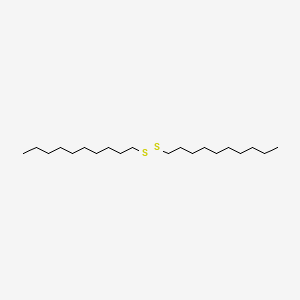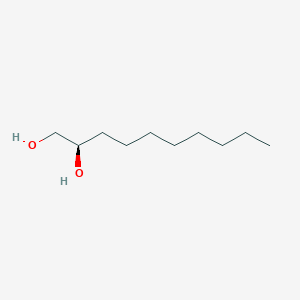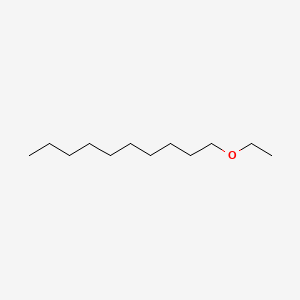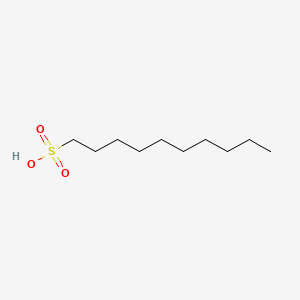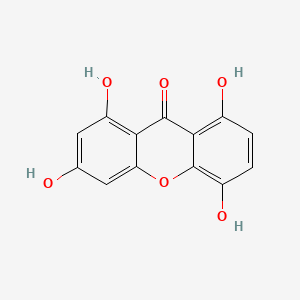
Demethylbellidifolin
Overview
Description
Demethylbellidifolin (DMB) is a natural xanthone extracted from Gentianella acuta . It is used as an antidiarrhea drug in traditional Mongolian medicines . It shows many beneficial pharmacological effects including antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection effects .
Synthesis Analysis
A rapid and sensitive LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . The demethylbellidifolin and internal standard of aurantio-obtusin were extracted from 50 μL of rat plasma samples with ethyl acetate .Molecular Structure Analysis
Demethylbellidifolin contains total 29 bond(s); 21 non-H bond(s), 13 multiple bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 .Physical And Chemical Properties Analysis
A validated LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . Excellent linearity was observed between 1.92 and 960 ng/mL with a limit of quantitation of 1.92 ng/mL .Scientific Research Applications
Pharmacokinetics and Bioavailability
Demethylbellidifolin, a xanthone compound found in Swertia davidi Franch, is notable for its pharmacological effects such as antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection. A study by Zhang et al. (2018) developed a sensitive LC-MS/MS method for quantifying demethylbellidifolin in rat plasma, crucial for understanding its pharmacokinetics and bioavailability. This method was effectively used to study the pharmacokinetic profiles of demethylbellidifolin in rats, revealing an oral bioavailability of 3.6% (Zhang, Huiyu Yan, Xiaoyu Qu, & Zhou, 2018).
Cardiovascular Health
Jiang et al. (2002) demonstrated that demethylbellidifolin significantly improves cardiac function recovery during reperfusion in isolated rat hearts. This study highlighted its potential in protecting the myocardium against ischemia-reperfusion injury, possibly by inhibiting lipid peroxidation (Jiang, Tan, Zhou, Xu, Ye, & Li, 2002).
Nitroglycerin Tolerance
Shi et al. (2009) explored the effects of demethylbellidifolin on nitroglycerin tolerance. Their findings suggest that it prevents tolerance via increasing aldehyde dehydrogenase 2 activity, thus decreasing reactive oxygen species production (Shi, Li, Jia, Fu, Chen, Chen, Chen, Li, Tan, Li, & Zhang, 2009).
Endothelial Cell Health
Jiang et al. (2003) investigated the effects of demethylbellidifolin on monocyte adhesion to endothelial cells. The compound inhibited this adhesion, potentially by reducing tumor necrosis factor-alpha and nitric oxide synthase inhibitor levels (Jiang, Jiang, Tan, Huang, Deng, & Li, 2003).
Hepatic Stellate Cells
Li, Lu, and Zou (2011) studied the impact of demethylbellidifolin on hepatic stellate cells, noting its inhibition on cell proliferation and activation. This effect may be related to activating the PPAR-γ-mediated pathway (Li, Lu, & Zou, 2011).
Interaction with Human Carboxylesterase 2
Liu et al. (2019) evaluated demethylbellidifolin’s inhibitory activities against human carboxylesterase 2, finding it to be a mixed-type competitive inhibitor. This research broadens our understanding of demethylbellidifolin’s interactions at the molecular level (Liu, Huo, Tian, Liang, Yi, Zhang, Zhang, Feng, Ning, Zhang, Sun, & Ma, 2019).
Future Directions
properties
IUPAC Name |
1,3,5,8-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXAWSABMVLIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183941 | |
| Record name | Demethylbellidifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,8-Tetrahydroxyxanthone | |
CAS RN |
2980-32-7 | |
| Record name | Demethylbellidifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylbellidifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylbellidifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBELLIDIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



